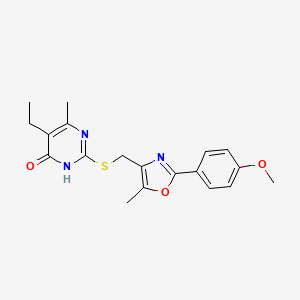
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound contains multiple functional groups that contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The presence of an oxazole and a methoxyphenyl moiety enhances its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| CAS Number | 1105233-35-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Reaction conditions may include elevated temperatures and bases like triethylamine or sodium hydride to facilitate the reactions. Purification is commonly achieved through column chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Activity
Pyrimidine derivatives are also noted for their antiviral properties. Preliminary studies suggest that this compound may interfere with viral replication processes, making it a candidate for further investigation as an antiviral agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, some derivatives have shown promise in inhibiting kinases or other enzymes involved in cancer progression.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of pyrimidine derivatives on cancer cell lines, demonstrating that modifications to the pyrimidine structure can enhance cytotoxicity against breast cancer cells.
- Antiviral Screening : Research conducted by the National Institutes of Health assessed various pyrimidine compounds for antiviral activity against influenza viruses, finding that certain modifications significantly increased efficacy.
- Enzyme Inhibition : A recent article in Bioorganic & Medicinal Chemistry detailed the inhibitory effects of related compounds on protein kinases, suggesting potential applications in targeted cancer therapies.
Properties
IUPAC Name |
5-ethyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-5-15-11(2)20-19(22-17(15)23)26-10-16-12(3)25-18(21-16)13-6-8-14(24-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFWQTQPHVJHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














